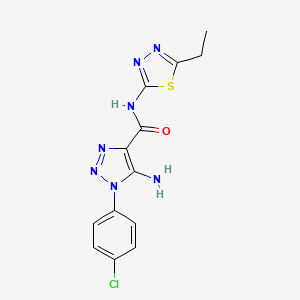![molecular formula C21H20Cl2N2O2 B5183374 2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide](/img/structure/B5183374.png)
2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide, also known as Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, fever, and inflammation. Naproxen is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid molecules that mediate inflammation, pain, and fever. Naproxen is used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, gout, menstrual cramps, and fever.
作用机制
2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide inhibits the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that mediate inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. Additionally, 2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the development of oxidative stress and inflammation.
实验室实验的优点和局限性
2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide has several advantages and limitations for lab experiments. Its advantages include its potent anti-inflammatory and analgesic effects, its ability to reduce the production of inflammatory cytokines and ROS, and its potential use in the prevention of Alzheimer's disease. However, its limitations include its potential toxicity and side effects, its narrow therapeutic index, and its potential to interact with other drugs.
未来方向
There are several future directions for the study of 2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide. One direction is the development of more potent and selective COX inhibitors that have fewer side effects and better safety profiles. Another direction is the study of 2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide's potential use in the prevention of Alzheimer's disease and other neurodegenerative disorders. Additionally, the study of 2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide's effects on the gut microbiome and its potential role in the development of inflammatory bowel disease is an area of active research. Finally, the development of novel drug delivery systems that improve the bioavailability and efficacy of 2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide is another area of future research.
合成方法
2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide can be synthesized by the esterification of 2-(2,4-dichlorophenoxy)acetic acid with 4-dimethylaminonaphthalene-1-carboxylic acid in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide in good yield and purity.
科学研究应用
2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. 2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide has also been studied for its potential use in the prevention of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O2/c1-13(27-20-11-8-14(22)12-17(20)23)21(26)24-18-9-10-19(25(2)3)16-7-5-4-6-15(16)18/h4-13H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTELYYACFVJEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C2=CC=CC=C21)N(C)C)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5183299.png)
![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5183303.png)

![methyl 2-(5-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5183327.png)
acetic acid](/img/structure/B5183335.png)


![1-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B5183349.png)
![1-(3,4-dimethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183358.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5183359.png)

![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5183383.png)
![4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5183385.png)
![N~2~-(4-ethylphenyl)-N~1~-(3-methylbutyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183390.png)